MDL 72222
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Overview
Description
Preparation Methods
MDL 72222 can be synthesized through the reaction of tropine with 3,5-dichlorobenzoyl chloride at elevated temperatures . The synthetic route involves the following steps:
Reaction of Tropine with 3,5-Dichlorobenzoyl Chloride: Tropine (I) is reacted with 3,5-dichlorobenzoyl chloride (II) at 140°C to form this compound.
Industrial Production:
Chemical Reactions Analysis
MDL 72222 undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions due to the presence of chlorine atoms on the benzene ring.
Oxidation and Reduction:
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include tropine and 3,5-dichlorobenzoyl chloride.
Scientific Research Applications
MDL 72222 has several scientific research applications, including:
Pharmacological Studies: This compound is used to study the involvement of the 5-HT3 receptor in various physiological and pharmacological processes
Antiemetic Research: The compound has antiemetic effects comparable to metoclopramide and is used in research to study its potential as an antiemetic agent.
Neurochemical Studies: This compound is used to investigate the role of the 5-HT3 receptor in the actions of drugs of abuse, such as cocaine and methamphetamine.
Neuroprotection: The compound has been shown to reduce hydrogen peroxide-induced neurotoxicity in cultured rat cortical cells, indicating its potential neuroprotective effects.
Mechanism of Action
MDL 72222 exerts its effects by selectively antagonizing the 5-HT3 receptor . The 5-HT3 receptor is a ligand-gated ion channel that mediates fast synaptic transmission in the central and peripheral nervous systems. By blocking this receptor, this compound inhibits the excitatory effects of serotonin (5-HT) on neuronal cells . This selective antagonism is responsible for the compound’s pharmacological effects, including its antiemetic and neuroprotective properties .
Comparison with Similar Compounds
MDL 72222 is unique in its high selectivity and potency as a 5-HT3 receptor antagonist. Similar compounds include:
Tropanserin: Another 5-HT3 receptor antagonist with similar pharmacological properties.
Tropisetron: A clinically used antiemetic that also targets the 5-HT3 receptor.
Zatosetron: A compound with similar receptor antagonism properties.
Ricasetron: Another 5-HT3 receptor antagonist used in research.
Granisetron: A well-known antiemetic used in clinical settings.
This compound stands out due to its high selectivity and potency, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C15H17Cl2NO2 |
---|---|
Molecular Weight |
314.2 g/mol |
IUPAC Name |
[(1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dichlorobenzoate |
InChI |
InChI=1S/C15H17Cl2NO2/c1-18-12-2-3-13(18)8-14(7-12)20-15(19)9-4-10(16)6-11(17)5-9/h4-6,12-14H,2-3,7-8H2,1H3/t12-,13-/m1/s1 |
InChI Key |
MNJNPLVXBISNSX-CHWSQXEVSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@@H]1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl |
Pictograms |
Acute Toxic |
Synonyms |
1 alphaH,3 alphaH,5 alphaH-tropan-3-yl-3,5-dichlorobenzoate bemesetron MDL 72222 MDL 72699 MDL-72222 MDL-72699 |
Origin of Product |
United States |
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